7-(3-chloro-4-methylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-(3-chloro-4-methylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . This is followed by further functionalization to introduce the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups such as halides or amines.
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit certain enzymes, such as CDK2, which is involved in cell cycle regulation
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, this compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with a similar core structure
Uniqueness
7-(3-chloro-4-methylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C14H11ClN6 |
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Molecular Weight |
298.73 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H11ClN6/c1-8-3-4-10(5-12(8)15)21-13-11(6-17-21)14-19-18-9(2)20(14)7-16-13/h3-7H,1-2H3 |
InChI Key |
SHLJROSXMVHECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C)Cl |
Origin of Product |
United States |
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